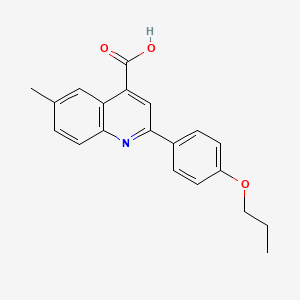
6-Methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid is a specialty product used for proteomics research . It has a molecular formula of C20H19NO3 and a molecular weight of 321.37 .
Synthesis Analysis
The synthesis of quinoline and its derivatives involves a series of reactions . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 6-Methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid is based on the quinoline scaffold, which is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . The compound has a molecular formula of C20H19NO3 and a molecular weight of 321.37 .科学的研究の応用
Quinoline Derivatives in Anticorrosion
Quinoline derivatives, including those with specific substituents such as propoxy groups, demonstrate significant effectiveness as anticorrosive materials. Their capacity to form stable chelating complexes with metallic surfaces through coordination bonding underlines their potential in protecting metals against corrosion. This utility is particularly relevant in industries where metal longevity and integrity are critical, highlighting the practical application of quinoline chemistry in materials science (C. Verma, M. Quraishi, & E. Ebenso, 2020).
Quinoline Compounds in Optoelectronics
The exploration of quinoline derivatives for use in optoelectronic materials is a rapidly advancing area. These compounds, when incorporated into π-extended conjugated systems, offer significant value for developing novel materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The ability of quinoline derivatives to function in electroluminescent properties and as components in colorimetric pH sensors showcases their versatility and importance in the development of next-generation electronic and photonic devices (G. Lipunova, E. Nosova, V. Charushin, & O. Chupakhin, 2018).
Biocatalyst Inhibition by Carboxylic Acids
The impact of carboxylic acids, including quinoline-4-carboxylic acid derivatives, on biocatalyst inhibition highlights their role in microbial fermentation processes. Understanding the mechanisms by which these compounds inhibit microbial growth and metabolism is crucial for developing strategies to enhance the production of biorenewable chemicals. Such insights are essential for the bioengineering field, aiming to improve microbial strains for higher tolerance and productivity in industrial bioprocesses (L. Jarboe, Liam A. Royce, & Ping-huai Liu, 2013).
Environmental and Industrial Applications
Quinoline derivatives are integral to various environmental and industrial applications, such as wastewater treatment and pollution control. Their role in degrading pollutants and facilitating the removal of toxic substances from industrial effluents underscores their environmental significance. The exploration of these compounds in green chemistry approaches, aiming to develop non-toxic, sustainable methods for synthesizing quinoline scaffolds, further emphasizes their contribution to eco-friendly chemical practices (L. Nainwal, Sharba Tasneem, & W. Akhtar et al., 2019).
特性
IUPAC Name |
6-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-3-10-24-15-7-5-14(6-8-15)19-12-17(20(22)23)16-11-13(2)4-9-18(16)21-19/h4-9,11-12H,3,10H2,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSBOBRIDZZUBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Chlorobenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2397221.png)
![[(2R,3R)-3-Phenylazetidin-2-yl]methanol;hydrochloride](/img/structure/B2397224.png)
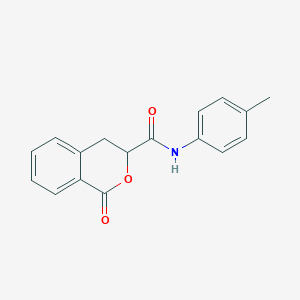
![N-(2-benzoyl-4-nitrophenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2397226.png)
![2-amino-4-(2-bromophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2397227.png)
![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone](/img/structure/B2397228.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-hydroxyquinolin-4-yl)methanone](/img/structure/B2397230.png)
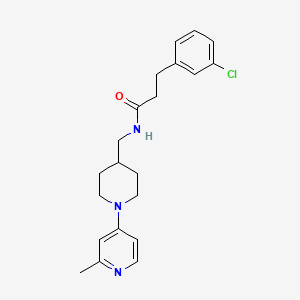
![8-(4-fluorophenyl)-N-(2-morpholinoethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2397232.png)
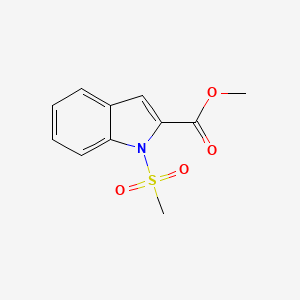
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2397236.png)
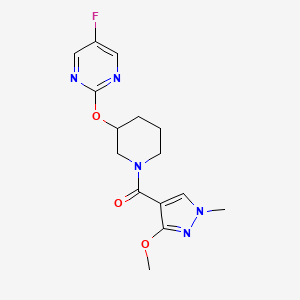
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide](/img/structure/B2397243.png)
![[(Z)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-methylbenzoate](/img/structure/B2397244.png)